Selenophene, 2,5-dimethyl-3-(methylthiol)-
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Overview
Description
Selenophene, 2,5-dimethyl-3-(methylthiol)- is an organic compound with the molecular formula C7H10SSe and a molecular weight of 205.18 g/mol It is a derivative of selenophene, which is a five-membered heterocyclic compound containing selenium
Preparation Methods
Synthetic Routes and Reaction Conditions
Selenophene derivatives, including 2,5-dimethyl-3-(methylthiol)-selenophene, can be synthesized using various methods. One common approach involves the use of elemental selenium or selenium dioxide as precursors . The synthesis typically involves the addition of selenium to multiple carbon-carbon bonds or the substitution of halogen atoms. For instance, a β-chloro-aldehyde can react with sodium selenide, followed by ethyl bromoacetate, to form substituted selenophenes .
Industrial Production Methods
Industrial production methods for selenophene derivatives often focus on cost reduction and simplification. These methods utilize readily available and inexpensive inorganic selenium precursors, such as elemental selenium, selenium dioxide, and sodium selenide . The reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Selenophene, 2,5-dimethyl-3-(methylthiol)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenophene 1,1-dioxide.
Reduction: Reduction reactions can convert selenophene derivatives to their corresponding selenolanes.
Substitution: Electrophilic substitution reactions are common, where electrophiles attack the carbon positions next to the selenium atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide and reducing agents such as sodium borohydride. Electrophilic substitution reactions often require catalysts and specific reaction conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of selenophene, as well as substituted selenophenes with different functional groups .
Scientific Research Applications
Selenophene, 2,5-dimethyl-3-(methylthiol)- has several scientific research applications:
Mechanism of Action
The mechanism of action of selenophene, 2,5-dimethyl-3-(methylthiol)- involves its interaction with molecular targets and pathways. The compound’s aromatic nature allows it to undergo electrophilic substitution reactions, which are crucial for its biological activity . The selenium atom in the compound plays a significant role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Tellurophene: A tellurium analog of selenophene with distinct chemical properties due to the larger atomic size of tellurium.
Uniqueness
Selenophene, 2,5-dimethyl-3-(methylthiol)- is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs.
Properties
CAS No. |
63394-81-0 |
---|---|
Molecular Formula |
C7H10SSe |
Molecular Weight |
205.19 g/mol |
IUPAC Name |
2,5-dimethyl-3-methylsulfanylselenophene |
InChI |
InChI=1S/C7H10SSe/c1-5-4-7(8-3)6(2)9-5/h4H,1-3H3 |
InChI Key |
FXWFPBATVDNZDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C([Se]1)C)SC |
Origin of Product |
United States |
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